molecular formula C6H13NO2 B1347004 N,N-Dimethylglycine ethyl ester CAS No. 33229-89-9

N,N-Dimethylglycine ethyl ester

Cat. No. B1347004
CAS RN: 33229-89-9
M. Wt: 131.17 g/mol
InChI Key: BGCNBOFPABQGNG-UHFFFAOYSA-N
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Description

“N,N-Dimethylglycine ethyl ester” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “ethyl 2- (dimethylamino)acetate”, “Glycine, N,N-dimethyl-, ethyl ester”, and "Dimethylglycine ethyl ester" .


Synthesis Analysis

The mechanism of N, N-dimethylglycine ethyl ester pyrolysis has been explored by means of ab initio calculations at the MP2/6-31 + G* level in the gas phase . The synchronicities have been calculated by using Pauling bond orders .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethylglycine ethyl ester” has been investigated in a deuterated dimethyl sulfoxide (DMSO-d6) solution and in the solid state by Nuclear Magnetic Resonance (NMR) (Cross Polarization Magic Angle Spinning-CPMAS NMR) .


Chemical Reactions Analysis

The first process is the decomposition of N, N-dimethylglycine ethyl ester to form N, N-dimethylglycine and ethylene, while the second process is the decomposition of N, N-dimethylglycine to form trimethylamine and carbon dioxide . The first process is the rate-controlling step .


Physical And Chemical Properties Analysis

“N,N-Dimethylglycine ethyl ester” has a molecular weight of 131.17 g/mol . It has a boiling point of 150-151 °C and a density of 0.928 g/mL at 25 °C .

Scientific Research Applications

Esterification in Food and Packaging Analysis

N,N-Dimethylglycine ethyl ester is closely related to esters used in food processing and packaging. A comprehensive review highlights the analytical methods for detecting phthalate esters, used as plasticizers in food packaging. These methods have evolved significantly, enhancing the detection capabilities of compounds like N,N-Dimethylglycine ethyl ester, improving food safety standards (Harunarashid, Lim, & Harunsani, 2017).

Biomedical Applications of Hyaluronan Esters

Research into hyaluronan esters, including compounds similar to N,N-Dimethylglycine ethyl ester, reveals their potential in biomedical applications. Esterification of hyaluronan can produce materials with varied biological properties, useful in clinical settings for their biocompatibility and degradation characteristics (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Agricultural Enhancements through Glycine Betaine

Studies on organic osmolytes like glycine betaine, structurally related to N,N-Dimethylglycine ethyl ester, show positive effects on plant stress tolerance. Enhancing enzyme and membrane integrity, these compounds offer a promising avenue for improving crop resilience against environmental stresses (Ashraf & Foolad, 2007).

Enhancing n-3 Polyunsaturated Fatty Acid Content

Research into the enrichment of n-3 polyunsaturated fatty acids (PUFA) explores esterification processes using ethyl esters, demonstrating the role of compounds like N,N-Dimethylglycine ethyl ester in food industry applications. This work underscores the potential for improving the nutritional value of foods through technological advancements (Xie, Chen, Yu, Yang, Wang, & Wang, 2022).

Developments in Biomaterials from Xylan Esterification

The chemical modification of xylan into ethers and esters showcases the creation of new biomaterials with specific properties, including those akin to N,N-Dimethylglycine ethyl ester. These materials, useful for drug delivery and other applications, highlight the versatility of esterification in producing functional biomaterials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use . It should not be released into the environment .

Future Directions

N,N-Dimethylglycine is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients . DMG is used as a substrate to identify, differentiate and characterize amino acid methyltransferase(s) .

properties

IUPAC Name

ethyl 2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNBOFPABQGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067755
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylglycine ethyl ester

CAS RN

33229-89-9
Record name N,N-Dimethylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33229-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N,N-dimethylglycinate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
A Ensuncho, MJ Lafont, A Rotinov… - … Journal of Chemical …, 2001 - Wiley Online Library
The gas‐phase elimination kinetics of the ethyl ester of two α‐amino acid type of molecules have been determined over the temperature range of 360–430C and pressure range of 26–…
Number of citations: 16 onlinelibrary.wiley.com
J Quijano, R Notario, E Chamorro… - Journal of physical …, 2002 - Wiley Online Library
Theoretical studies of the thermolysis of two α‐amino acid ethyl esters in the gas phase were carried out using ab initio theoretical methods, at the HF/6–31G(d) and the MP2/6–311 + G(…
Number of citations: 15 onlinelibrary.wiley.com
J Tjørnelund, SH Hansen - … of Chromatography B: Biomedical Sciences and …, 1990 - Elsevier
A gas chromatographic method for the determination of N,N-dimethylglycine in urine has been developed. After clean-up by cation-exchange, N,N-dimethylglycine was derivatized with …
Number of citations: 10 www.sciencedirect.com
Y Wu, K Xu, Y Xue, D Xie, G Yan - Acta Chimica Sinica, 2002 - sioc-journal.cn
利用量子化学计算方法 MP2/6231+ G3 研究了 N, N2 二甲基甘氨酸乙酯在气相中热分解反应机理, 并计算了反应的协同性, 得出此反应是一个多步反应过程. 主要有两个阶段: 第一个阶段是 N, …
Number of citations: 6 sioc-journal.cn
R Notario, J Quijano, LA León… - Journal of physical …, 2003 - Wiley Online Library
Theoretical studies of the thermolysis in the gas phase of two α‐amino acid ethyl esters, ethyl picolinate and ethyl 1‐methylpipecolinate, were carried out using ab initio theoretical …
Number of citations: 8 onlinelibrary.wiley.com
X Nan, L Sun, Y Luo, M Wu, G Chen - Polymer Bulletin, 2022 - Springer
N-Phenylglycine (NPG) has been used for many years as efficient biocompatible co-initiator in initiating radical photopolymerization. Apart of that, very few amino acid co-initiators have …
Number of citations: 1 link.springer.com
X Nan, Y Luo, M Wu, G Chen - Polymer Engineering & Science, 2022 - Wiley Online Library
Ionic liquids using amino acid ester as cations is a new generation of green ionic liquids. It is found for the first time that they can be used as co‐initiators to initiate radical …
Number of citations: 2 onlinelibrary.wiley.com
WA Pryor, KG Kneipp, EH Morkved… - Radiation …, 1973 - meridian.allenpress.com
A novel method is described for determining the kinetic isotope effect on the reaction in which a free radical abstracts a hydrogen atom from a H-donor such as a thiol, RSH. The radical …
Number of citations: 8 meridian.allenpress.com
S Lin, RI Duclos Jr, A Makriyannis - Chemistry and physics of lipids, 1997 - Elsevier
The syntheses of four head group labeled analogs of 1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine (DPPC) (6) by a general method from 1,2-di-O-palmitoyl-sn-glycero-3-…
Number of citations: 9 www.sciencedirect.com
M Kunishima, K Yoshimura, H Morigaki… - Journal of the …, 2001 - ACS Publications
We report herein for the first time a new, cyclodextrin (CD)-based artificial enzyme that efficiently mimics an acyltransferase. The reaction involves substrate-specific condensation of …
Number of citations: 55 pubs.acs.org

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